Halaminol A

Vue d'ensemble

Description

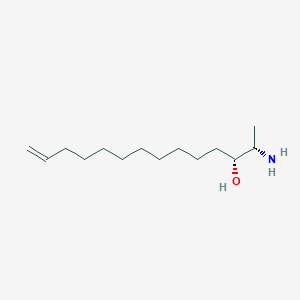

Halaminol A is a chemical compound with the molecular formula C14H29NO . It is synthesized by marine sponges, specifically the Haliclona species .

Molecular Structure Analysis

Halaminol A has a molecular formula of C14H29NO and an average mass of 227.386 Da . It has two defined stereocentres . The exact 3D structure of Halaminol A is not provided in the available resources.

Physical And Chemical Properties Analysis

Halaminol A has a density of 0.9±0.1 g/cm3, a boiling point of 342.4±15.0 °C at 760 mmHg, and a flash point of 160.9±20.4 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 46 Å2 .

Applications De Recherche Scientifique

Anthelmintic Activity

Halaminol A has been identified in extracts from marine sponges, and it has shown anthelmintic activity against Haemonchus contortus . Haemonchus contortus is a socioeconomically important parasitic nematode of livestock animals . The study found that Halaminol A had a limited potency at inhibiting the motility of exsheathed third-stage larvae (xL3s) and fourth-stage larvae (L4s), and L4 development .

Marine Ecosystems

The marine environment is one of the most diverse natural ecosystems and represents a rich resource of novel chemical entities . Halaminol A, being derived from marine sponges, contributes to this biodiversity and has potential applications in the study and preservation of marine ecosystems .

Mécanisme D'action

Target of Action

Halaminol A has been identified to have anthelmintic activity against Haemonchus contortus , a socioeconomically important parasitic nematode of livestock animals . The compound significantly affects the larvae of H. contortus, indicating that the larvae could be the primary target of Halaminol A .

Biochemical Pathways

Pharmacokinetics

Its anthelmintic activity suggests that it is able to reach its target in the organism and exert its effects

Result of Action

The primary result of Halaminol A’s action is the inhibition of larval development and motility in H. contortus . This leads to a decrease in the population of this parasitic nematode, which can have significant benefits for livestock health.

Action Environment

The action of Halaminol A is likely influenced by various environmental factors. For instance, the marine environment from which Halaminol A is derived is one of the most diverse natural ecosystems and represents a rich resource of novel chemical entities The specific environmental conditions in this habitat may play a role in the compound’s action, efficacy, and stability

Propriétés

IUPAC Name |

(2S,3R)-2-aminotetradec-13-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWPMNOQFSPVII-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halaminol A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)